Cas no 886501-02-6 (2-[4-chloro-3-(trifluoromethoxy)phenyl]acetic acid)
![2-[4-chloro-3-(trifluoromethoxy)phenyl]acetic acid structure](https://www.kuujia.com/scimg/cas/886501-02-6x500.png)
2-[4-chloro-3-(trifluoromethoxy)phenyl]acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(4-Chloro-3-(trifluoromethoxy)phenyl)acetic acid
- 4-Chloro-3-(trifluoromethoxy)phenylacetic acid
- 2-[4-chloro-3-(trifluoromethoxy)phenyl]acetic acid
- 4-Chloro-3-(trifluoromethoxy)benzeneacetic acid
- JRD-1850
- 4-Chloro-3-(trifluoromethoxy)benzeneacetic acid (ACI)
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- Inchi: 1S/C9H6ClF3O3/c10-6-2-1-5(4-8(14)15)3-7(6)16-9(11,12)13/h1-3H,4H2,(H,14,15)
- InChI Key: JLISEZFNOVSYFN-UHFFFAOYSA-N
- SMILES: O=C(CC1C=C(OC(F)(F)F)C(Cl)=CC=1)O
Computed Properties
- Exact Mass: 253.99600
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
Experimental Properties
- Density: 1.504±0.06 g/cm3 (20 ºC 760 Torr)
- Melting Point: 61-63℃
- Boiling Point: 290.4±35.0℃ (760 Torr)
- Flash Point: 129.5±25.9℃
- Water Partition Coefficient: Insoluble in water.
- PSA: 46.53000
- LogP: 2.86570
2-[4-chloro-3-(trifluoromethoxy)phenyl]acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1045378-1g |
4-CHLORO-3-(TRIFLUOROMETHOXY)PHENYLACETIC ACID |
886501-02-6 | 95% | 1g |
$95 | 2024-06-07 | |
Apollo Scientific | PC302645-10g |
4-Chloro-3-(trifluoromethoxy)phenylacetic acid |
886501-02-6 | 97% | 10g |
£250.00 | 2025-02-21 | |
Chemenu | CM369565-5g |
2-(4-Chloro-3-(trifluoromethoxy)phenyl)acetic acid |
886501-02-6 | 95%+ | 5g |
$339 | 2023-02-01 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H26682-250mg |
4-Chloro-3-(trifluoromethoxy)phenylacetic acid, 97% |
886501-02-6 | 97% | 250mg |
¥2260.00 | 2023-03-02 | |
Fluorochem | 223889-5g |
2-(4-Chloro-3-(trifluoromethoxy)phenyl)acetic acid |
886501-02-6 | 95% | 5g |
£479.00 | 2022-02-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1154970-100mg |
2-(4-Chloro-3-(trifluoromethoxy)phenyl)acetic acid |
886501-02-6 | 97% | 100mg |
¥50.00 | 2024-04-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1154970-5g |
2-(4-Chloro-3-(trifluoromethoxy)phenyl)acetic acid |
886501-02-6 | 97% | 5g |
¥1355.00 | 2024-04-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1154970-1g |
2-(4-Chloro-3-(trifluoromethoxy)phenyl)acetic acid |
886501-02-6 | 97% | 1g |
¥256.00 | 2024-04-26 | |
Aaron | AR003LTB-1g |
4-CHLORO-3-(TRIFLUOROMETHOXY)PHENYLACETIC ACID |
886501-02-6 | 95% | 1g |
$27.00 | 2023-12-14 | |
A2B Chem LLC | AB67139-100mg |
2-(4-Chloro-3-(trifluoromethoxy)phenyl)acetic acid |
886501-02-6 | 98% | 100mg |
$9.00 | 2024-04-19 |
2-[4-chloro-3-(trifluoromethoxy)phenyl]acetic acid Related Literature
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Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020
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P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
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Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092
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5. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
Additional information on 2-[4-chloro-3-(trifluoromethoxy)phenyl]acetic acid
Introduction to 2-[4-chloro-3-(trifluoromethoxy)phenyl]acetic Acid (CAS No. 886501-02-6)
2-[4-chloro-3-(trifluoromethoxy)phenyl]acetic acid, identified by its CAS number 886501-02-6, is a significant compound in the field of pharmaceutical chemistry. This molecule, featuring a benzoic acid derivative with specific functional groups, has garnered attention due to its potential applications in drug development and medicinal chemistry. The presence of both chloro and trifluoromethoxy substituents on the aromatic ring imparts unique electronic and steric properties, making it a valuable scaffold for designing novel therapeutic agents.
The structural features of 2-[4-chloro-3-(trifluoromethoxy)phenyl]acetic acid make it an attractive candidate for further investigation. The chloro group at the para position relative to the trifluoromethoxy group enhances the lipophilicity of the molecule, which is often a critical factor in drug bioavailability. Additionally, the trifluoromethoxy group introduces electron-withdrawing effects, influencing the reactivity and interactions of the compound with biological targets. These characteristics have prompted researchers to explore its utility in various pharmacological contexts.
In recent years, there has been a growing interest in developing small-molecule inhibitors targeting specific enzymes and receptors involved in disease pathways. The acetic acid moiety in 2-[4-chloro-3-(trifluoromethoxy)phenyl]acetic acid provides a carboxylic acid functionality that can engage in hydrogen bonding interactions, a key feature for binding to biological macromolecules. This property has been leveraged in the design of molecules targeting enzymes such as kinases and proteases, which play crucial roles in cancer and inflammatory diseases.
One of the most compelling aspects of this compound is its potential as a building block for more complex drug candidates. The aromatic ring system serves as a core structure that can be modified through various chemical transformations to achieve desired pharmacological properties. For instance, researchers have explored the use of this compound in synthesizing derivatives with enhanced binding affinity or selectivity for specific therapeutic targets. Such modifications are essential for optimizing drug efficacy while minimizing off-target effects.
The pharmaceutical industry has increasingly focused on fluorinated compounds due to their improved metabolic stability and bioavailability. The trifluoromethoxy group in 2-[4-chloro-3-(trifluoromethoxy)phenyl]acetic acid exemplifies this trend, as fluorine atoms can significantly influence the pharmacokinetic profile of a drug. Studies have shown that fluorinated aromatic compounds often exhibit better pharmacological properties compared to their non-fluorinated counterparts. This has spurred further research into understanding the structural-activity relationships (SAR) of such molecules.
Another area where 2-[4-chloro-3-(trifluoromethoxy)phenyl]acetic acid has shown promise is in the development of anti-inflammatory agents. Chronic inflammation is a hallmark of many diseases, including arthritis and cardiovascular disorders. Researchers have investigated this compound as a potential lead for developing novel anti-inflammatory drugs by targeting key inflammatory pathways. The unique combination of substituents on the aromatic ring may enable interactions with multiple targets, providing a multifaceted approach to modulate inflammatory responses.
The synthesis of 2-[4-chloro-3-(trifluoromethoxy)phenyl]acetic acid involves multi-step organic reactions that highlight the synthetic versatility of this scaffold. Advanced synthetic methodologies, such as cross-coupling reactions and palladium-catalyzed transformations, have been employed to construct the desired molecular framework efficiently. These synthetic strategies not only facilitate the production of this compound but also provide insights into general approaches for constructing related molecules with diverse applications.
In conclusion, 2-[4-chloro-3-(trifluoromethoxy)phenyl]acetic acid (CAS No. 886501-02-6) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and functional groups make it a valuable tool for drug discovery and development. As research continues to uncover new therapeutic applications, this compound is likely to play an increasingly important role in addressing various medical challenges.
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